molecular formula C12H15N5O B6077560 N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6077560
M. Wt: 245.28 g/mol
InChI Key: GULJHILIAGPFGY-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring attached to a benzene ring, which is further substituted with a butan-2-yl group

Properties

IUPAC Name

N-butan-2-yl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-9(2)14-12(18)10-4-6-11(7-5-10)17-8-13-15-16-17/h4-9H,3H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJHILIAGPFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically begins with 4-aminobenzoic acid and butan-2-amine.

    Formation of Benzamide: The first step involves the formation of the benzamide by reacting 4-aminobenzoic acid with butan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Tetrazole Formation: The tetrazole ring is introduced by reacting the benzamide intermediate with sodium azide and triethyl orthoformate under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, particularly at the butan-2-yl group, forming ketones or carboxylic acids.

    Reduction: The compound can be reduced at the tetrazole ring to form amines or other reduced nitrogen-containing species.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or other reduced nitrogen species.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural features, this compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-inflammatory or antimicrobial effects.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

    N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.

    N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.

    N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a benzamide.

Uniqueness: N-(butan-2-yl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the benzamide group, which confer specific chemical and biological properties

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